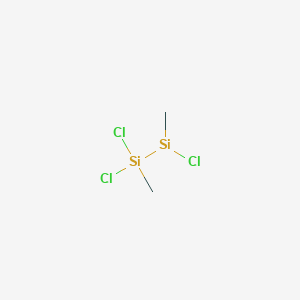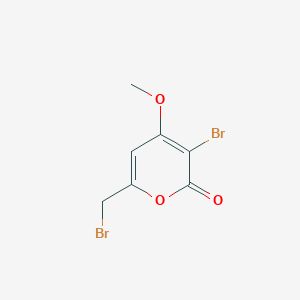
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions, a bromomethyl group at the 6 position, and a methoxy group at the 4 position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a suitable pyranone precursor. One common method involves the bromination of 4-methoxy-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group can be introduced by reacting the intermediate with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted pyranones with various functional groups.
Oxidation: Formation of 3-bromo-6-(bromomethyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 3-bromo-6-methyl-4-methoxy-2H-pyran-2-one.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine:
3-Bromo-6-(bromomethyl)phenanthrene: Similar bromomethyl group but different core structure, affecting its chemical behavior and uses.
Uniqueness
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is unique due to the combination of bromine atoms, a bromomethyl group, and a methoxy group on the pyranone ring. This unique arrangement of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
81960-53-4 |
|---|---|
Molekularformel |
C7H6Br2O3 |
Molekulargewicht |
297.93 g/mol |
IUPAC-Name |
3-bromo-6-(bromomethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C7H6Br2O3/c1-11-5-2-4(3-8)12-7(10)6(5)9/h2H,3H2,1H3 |
InChI-Schlüssel |
PAIDJOOJGIGMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)OC(=C1)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
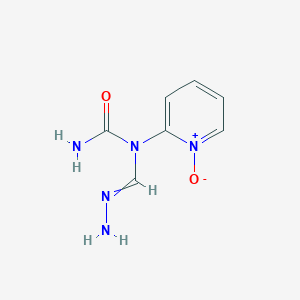
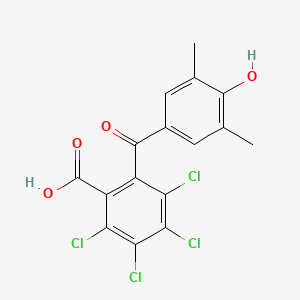

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)


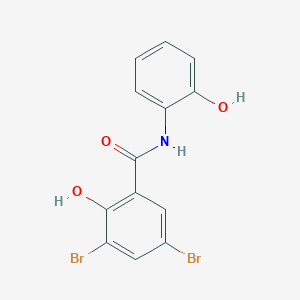
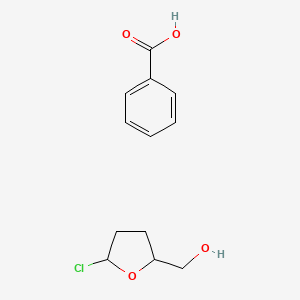
![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
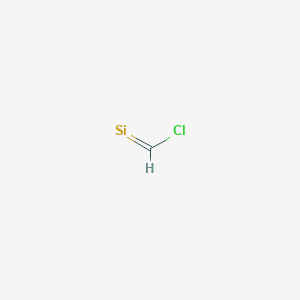
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
